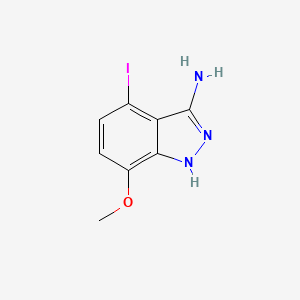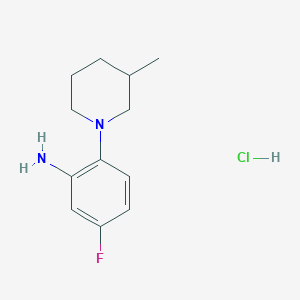
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is a chemical compound with the CAS Number: 1052529-99-3 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is 1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride include a molecular weight of 244.74 . The compound’s InChI code is 1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis of New Chemical Compounds
Research has been conducted on the synthesis of novel compounds using fluoro-aniline derivatives as starting points. For instance, Menteşe et al. (2015) described the rapid and efficient synthesis of a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, showcasing the versatility of fluoro-aniline derivatives in synthesizing new chemical entities with potential biological activities. The synthesis involved the reaction of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides under microwave irradiation, highlighting an innovative approach to chemical synthesis (E. Menteşe, F. Yılmaz, F. Islamoglu, & B. Kahveci, 2015).
Pharmacological Profiles
In the realm of pharmacology, compounds derived from fluoro-aniline have been evaluated for their potential as antidepressants and receptor antagonists. Research by Matzen et al. (2000) focused on unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, designed by coupling various indole derivatives to aniline moieties. This study highlights the fluoro-aniline derivatives' role in developing new, potential antidepressants with a dual pharmacological profile, theoretically enhancing serotonergic neurotransmission and offering a more efficient treatment for depression (L. Matzen et al., 2000).
Antimicrobial Activity
On the antimicrobial front, the synthesis and in vitro antimicrobial activity of Schiff’s bases, azetidinones, and thiazolidinones bearing fluoro-aniline components have been explored. Mistry et al. (2016) synthesized a range of compounds evaluated for their antimicrobial activity, providing valuable insights into the development of new antimicrobial agents. This study emphasizes the potential of fluoro-aniline derivatives in contributing to the fight against microbial resistance, showcasing their utility in creating compounds with good to excellent antibacterial activity (B. Mistry, K. R. Desai, & Nigam J. Desai, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-fluoro-2-(3-methylpiperidin-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZVOVZVEMAWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride | |
CAS RN |
1185302-63-9 |
Source


|
| Record name | Benzenamine, 5-fluoro-2-(3-methyl-1-piperidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)


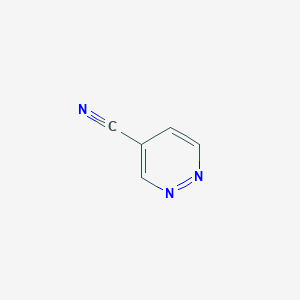
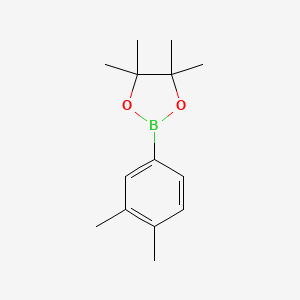


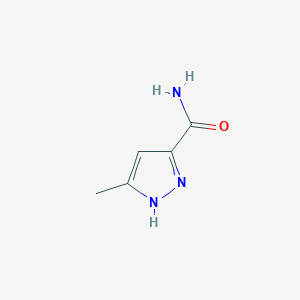


![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)

